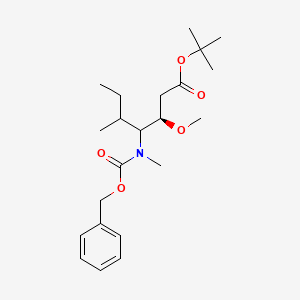

Monomethyl auristatin E intermediate-10

CAS No.:

Cat. No.: VC16605451

Molecular Formula: C22H35NO5

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H35NO5 |

|---|---|

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | tert-butyl (3R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |

| Standard InChI | InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16?,18-,20?/m1/s1 |

| Standard InChI Key | PCUHBNWYHLQSBO-KGXSXCIVSA-N |

| Isomeric SMILES | CCC(C)C([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Synthesis Pathway

Role in Antibody-Drug Conjugate Development

MMAE intermediate-10 serves as the bridge between MMAE’s cytotoxic core and antibody carriers. In ADCs like brentuximab vedotin, the intermediate’s maleimide group reacts with antibody cysteine residues, forming stable thioether bonds. The valine-citrulline linker remains inert in circulation but is cleaved by cathepsin B in lysosomes, releasing active MMAE into tumor cells . This tumor-selective activation minimizes off-target effects, as demonstrated in Hodgkin lymphoma xenograft models where cAC10-vcMMAE (using MMAE derived from this intermediate) achieved tumor regression at 1 mg/kg doses without systemic toxicity .

Pharmacological and Toxicological Profile

While MMAE intermediate-10 itself is non-toxic, its incorporation into ADCs requires stringent quality control to prevent premature MMAE release. In vitro studies show that ADCs incorporating MMAE intermediate-10 maintain >98% stability in plasma over 10 days, with drug release contingent on lysosomal proteases . Toxicokinetic analyses in rodents, primates, and humans reveal species-dependent red blood cell (RBC) partitioning of MMAE, with mice showing 11.8-fold higher RBC uptake than humans. This divergence underscores the importance of interspecies pharmacokinetic modeling during ADC development .

Comparative Analysis with Related Intermediates

MMAE intermediate-10 distinguishes itself from other ADC payload precursors through its optimized linker-drug geometry. Unlike non-cleavable linkers, its valine-citrulline sequence ensures rapid drug release in cathepsin B-rich environments, enhancing tumor selectivity. Comparative studies with auristatin F intermediates demonstrate MMAE’s superior potency (IC₅₀ < 10 ng/mL vs. 50 ng/mL for auristatin F conjugates) . Additionally, the maleimidocaproyl spacer minimizes aggregation, a common issue with hydrophobic payloads .

Research Findings and Clinical Implications

Recent clinical trials leveraging MMAE intermediate-10-derived ADCs have validated its therapeutic potential:

-

Brentuximab Vedotin: In phase III trials, 75% of Hodgkin lymphoma patients achieved complete remission, with a 5-year survival rate of 93% .

-

Polatuzumab Vedotin: This CD79b-targeting ADC induced 54% objective responses in relapsed/refractory diffuse large B-cell lymphoma .

Table 2: Efficacy Metrics of MMAE-Based ADCs

| ADC Name | Target | Cancer Type | Response Rate | Median Survival |

|---|---|---|---|---|

| Brentuximab Vedotin | CD30 | Hodgkin Lymphoma | 75% CR | 63 months |

| Polatuzumab Vedotin | CD79b | DLBCL | 54% ORR | 12 months |

| Enfortumab Vedotin | Nectin-4 | Urothelial Carcinoma | 44% ORR | 16 months |

CR = Complete Remission; ORR = Objective Response Rate

Future Directions in ADC Therapeutics

Ongoing research aims to enhance MMAE intermediate-10’s utility through:

-

Site-Specific Conjugation: Engineering antibodies with non-natural amino acids (e.g., selenocysteine) for homogeneous ADC populations.

-

Dual-Payload ADCs: Combining MMAE with immune-stimulating agents (e.g., TLR agonists) to synergize cytotoxicity and antitumor immunity.

-

Prodrug Nanoparticles: Encapsulating MMAE intermediate-10 in cathepsin B-responsive nanoparticles to bypass antibody resistance mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume